3-(Trifluoromethoxy)picolinic acid

Description

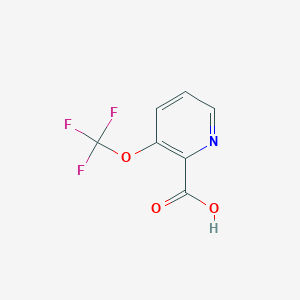

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVGCGJYBNVWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 3-(Trifluoromethoxy)picolinic Acid: A Guide for Discovery Chemistry

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a viable and chemically sound synthesis pathway for 3-(Trifluoromethoxy)picolinic acid, a valuable building block in pharmaceutical and agrochemical research. The strategic incorporation of the trifluoromethoxy (-OCF₃) group into the picolinic acid scaffold imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it a desirable moiety in modern drug design.[1] This document details a multi-step synthesis beginning from 3-hydroxypicolinic acid, proceeding through key intermediates, and culminating in the target molecule. We will explore the causal logic behind experimental choices, provide detailed protocols, and present a retrosynthetic analysis to ground the synthetic strategy.

Introduction: The Significance of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group has emerged as a cornerstone in contemporary medicinal and agrochemical science.[2] Unlike its trifluoromethyl (-CF₃) analogue, the OCF₃ group possesses a unique conformational preference, lying orthogonal to the plane of an associated aromatic ring.[2] This distinct spatial orientation can facilitate novel binding interactions with biological targets. Furthermore, its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and overall pharmacokinetic profile.[1][3] this compound serves as a key intermediate, providing a synthetically accessible handle to introduce this powerful functional group into a wide range of complex molecules.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a strategy centered on the late-stage introduction of the trifluoromethoxy group onto a pre-functionalized picolinic acid core. The carbon-oxygen bond of the trifluoromethoxy ether is the most logical disconnection point, leading back to a 3-hydroxypicolinic acid derivative. The carboxylic acid moiety in this precursor requires protection to prevent undesirable side reactions during the trifluoromethoxylation step. This leads us to the readily available starting material, 3-hydroxypicolinic acid.

References

An In-Depth Technical Guide to 3-(Trifluoromethoxy)picolinic Acid: A Key Building Block in Modern Chemistry

Introduction: The Strategic Importance of Fluorinated Picolinates

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a highly sought-after substituent. It acts as a lipophilic hydrogen bond acceptor and can significantly enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). When appended to a picolinic acid framework—a privileged heterocyclic motif known for its coordinating properties and presence in numerous bioactive molecules—the resulting 3-(trifluoromethoxy)picolinic acid becomes a powerful and versatile building block for synthetic chemists.

This technical guide provides an in-depth profile of this compound, detailing its chemical properties, plausible synthetic strategies, key applications as a synthetic intermediate, and essential safety protocols. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a technical understanding of this valuable reagent.

Compound Identification and Core Properties

This compound is a functionalized pyridine derivative valued for its unique electronic and steric properties. Its identity is unequivocally established by its CAS number and structural formula.

Chemical Structure

Figure 1: Chemical Structure of this compound

Table 1: Compound Identification and Physicochemical Data

| Parameter | Value | Source(s) |

| CAS Number | 1221171-81-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(Trifluoromethoxy)pyridine-2-carboxylic acid | |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

| Melting Point | Data not available in searched literature. |

Synthetic Pathways: Accessing the Trifluoromethoxylated Scaffold

The most logical precursor is the readily available 3-hydroxypicolinic acid . The primary challenge is the selective trifluoromethoxylation of the hydroxyl group without disrupting the carboxylic acid moiety.

Proposed Synthetic Workflow

A robust strategy involves a three-step sequence: (1) Protection of the carboxylic acid, (2) Trifluoromethoxylation of the hydroxyl group, and (3) Deprotection to yield the final product.

Diagram 1: Proposed Synthetic Pathway. A logical three-step synthesis starting from 3-hydroxypicolinic acid.

Detailed Protocol and Scientific Rationale

Step 1: Protection of the Carboxylic Acid

-

Protocol: To a suspension of 3-hydroxypicolinic acid in methanol (MeOH) at 0°C, thionyl chloride (SOCl₂) is added dropwise. The mixture is then refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield methyl 3-hydroxypicolinate.

-

Causality: The carboxylic acid is significantly more nucleophilic than the phenolic hydroxyl group and would interfere with the subsequent trifluoromethoxylation step. Converting it to a methyl ester is a standard protection strategy that renders it inert to the conditions of the next step and can be easily reversed.

Step 2: Trifluoromethoxylation

-

Protocol: The methyl 3-hydroxypicolinate is dissolved in a suitable solvent (e.g., DCM or MeCN). A modern electrophilic trifluoromethoxylation reagent, such as a Togni reagent (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), is added. The reaction may require a catalyst or initiator and is typically run at or below room temperature.[1][3]

-

Causality: Direct trifluoromethoxylation of phenols and heteroaromatic hydroxyl groups is a challenging transformation. Older methods often required harsh conditions and toxic reagents like CCl₃F. Modern hypervalent iodine reagents (Togni reagents) or other electrophilic sources provide a milder, more functional-group-tolerant alternative for installing the -OCF₃ group.[1][3] Mechanistic studies suggest these reactions can proceed through a radical pathway.

Step 3: Deprotection (Saponification)

-

Protocol: The crude methyl 3-(trifluoromethoxy)picolinate is dissolved in a mixture of THF and water. An aqueous solution of a base, such as lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed. The reaction is then acidified (e.g., with 1M HCl) to protonate the carboxylate, and the product is extracted with an organic solvent.

-

Causality: Saponification is a classic and highly efficient method for converting esters back to carboxylic acids. LiOH is often preferred as it can effectively hydrolyze esters at room temperature with a low risk of side reactions. Acidification in the workup is critical to isolate the neutral carboxylic acid product.

Applications in Pharmaceutical Research: A Case Study

The utility of this compound is best illustrated by its role as a key intermediate in the synthesis of complex pharmaceutical agents. A notable example is its use in the preparation of novel orexin receptor antagonists , a class of drugs investigated for the treatment of sleep disorders like insomnia.

A key step in the synthesis of these antagonists involves an amide coupling reaction where this compound provides the requisite heterocyclic headpiece.

Workflow: Amide Coupling in Orexin Antagonist Synthesis

Diagram 2: Key Amide Coupling Reaction. Use of the title compound in the synthesis of an orexin receptor antagonist.

Experimental Protocol: Amide Bond Formation

-

Self-Validating System: The success of this reaction relies on the complete activation of the carboxylic acid and subsequent nucleophilic attack by the amine, without side reactions. The choice of coupling agents is critical for high yield and purity.

-

Methodology:

-

Activation: this compound (1.0 eq) is dissolved in dichloromethane (DCM). To this solution are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, ~1.2 eq), 1-hydroxy-7-azabenzotriazole (HOAt, ~1.2 eq), and triethylamine (Et₃N, ~2.0 eq). The mixture is stirred at room temperature for 15-30 minutes.

-

Coupling: The desired amine intermediate (e.g., a substituted cyclobutylamine, ~1.1 eq) is added to the activated mixture.

-

Reaction: The reaction is stirred at room temperature overnight.

-

Workup & Purification: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed sequentially with water and brine, dried over magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

-

-

Expertise & Rationale:

-

EDC/HOAt: This combination is a highly efficient coupling system. EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOAt is an additive that minimizes side reactions (like racemization in chiral substrates) and accelerates the coupling process more effectively than older additives like HOBt.

-

Triethylamine (Et₃N): This tertiary amine base is added to neutralize the HCl salt of EDC and to deprotonate the ammonium salt of the amine starting material, ensuring it is present in its free, nucleophilic form.

-

DCM as Solvent: Dichloromethane is an excellent, non-protic solvent for this type of reaction, effectively dissolving the reactants and reagents without participating in the reaction.

-

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source |

| Signal Word | - | Danger | [1] |

| Hazard Statements | H301 | Toxic if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| P264 | Wash skin thoroughly after handling. | [1] | |

| P280 | Wear protective gloves/eye protection/face protection. | [1] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |

| P405 | Store locked up. | [1] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Use standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Conclusion

This compound stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its unique combination of a picolinic acid core and a trifluoromethoxy group makes it an invaluable building block for creating complex molecules with enhanced biological and physical properties. While its direct synthesis requires advanced methodologies, its application, particularly in the development of next-generation pharmaceuticals like orexin receptor antagonists, underscores its importance. Adherence to strict safety protocols is essential when handling this potent and versatile chemical intermediate.

References

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 2. US9353060B2 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of Trifluoromethoxylated Picolinic Acids

January 2, 2026

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the biological efficacy of molecules. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and metabolic stability. When appended to a picolinic acid scaffold—a pyridine-2-carboxylic acid—the resulting trifluoromethoxylated picolinic acids represent a class of compounds with significant, yet not fully explored, biological potential.

Picolinic acid and its derivatives have a well-established history, demonstrating a range of activities from herbicidal to therapeutic. The introduction of a trifluoromethoxy group can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides an in-depth technical overview of the synthesis, biological activities, and experimental evaluation of trifluoromethoxylated picolinic acids, aimed at researchers, scientists, and professionals in drug development and agrochemical research. We will delve into their established role as herbicides and explore their burgeoning potential in therapeutic areas, underpinned by field-proven experimental insights and protocols.

The Physicochemical Impact of Trifluoromethoxylation

The trifluoromethoxy group is a lipophilic electron-withdrawing substituent that can significantly alter the properties of a parent molecule.[1] Its high electronegativity can influence the pKa of the carboxylic acid group in picolinic acid, affecting its ionization state at physiological pH and its ability to interact with target proteins. Furthermore, the metabolic stability conferred by the C-F bonds in the trifluoromethoxy group can enhance the in vivo half-life of these compounds, a desirable trait in both drug and agrochemical candidates.[1]

Synthesis of Trifluoromethoxylated Picolinic Acids

The synthesis of trifluoromethoxylated picolinic acids can be approached through several routes, often involving the introduction of the trifluoromethoxy group onto a pre-existing pyridine ring or the construction of the pyridine ring with the trifluoromethoxy group already in place.

One common strategy involves the trifluoromethoxylation of a hydroxypicolinic acid derivative. This can be achieved using various reagents, such as trifluoromethyl-substituted hypervalent iodine compounds.[2] Another approach is the cyclocondensation reaction using building blocks that already contain the trifluoromethyl or trifluoromethoxy group.[3]

Illustrative Synthetic Pathway: Synthesis of a 6-(Trifluoromethoxy)picolinic Acid Derivative

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Trifluoromethoxy)picolinic Acid Derivatives and Analogs for Drug Discovery and Development

Introduction: The Strategic Value of the 3-(Trifluoromethoxy)picolinic Acid Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group offers a unique constellation of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When appended to a privileged heterocyclic scaffold such as picolinic acid, the resulting this compound core presents a compelling starting point for the development of novel therapeutics and agrochemicals.

This technical guide provides an in-depth exploration of this compound derivatives and their analogs. We will delve into the synthetic rationale, analytical characterization, biological activities, and structure-activity relationships (SAR) of this promising class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this scaffold in their discovery programs.

The picolinic acid framework, a pyridine ring with a carboxylic acid at the 2-position, is a well-established pharmacophore found in numerous biologically active compounds.[1] The nitrogen atom and the carboxylic acid moiety can act as key hydrogen bond donors and acceptors, as well as metal chelators, facilitating interactions with biological targets. The trifluoromethoxy group, on the other hand, is a powerful modulator of physicochemical properties. It is highly lipophilic, which can enhance membrane permeability and oral bioavailability. Furthermore, its strong electron-withdrawing nature can alter the pKa of nearby functionalities and influence metabolic stability, often protecting adjacent positions from enzymatic degradation.[2] The combination of these two moieties in this compound creates a scaffold with inherent potential for fine-tuning biological activity and drug-like properties.

Synthesis and Derivatization Strategies

A plausible synthetic route commences with the trifluoromethoxylation of a suitable pyridine derivative, followed by functionalization to introduce the carboxylic acid group. One potential starting material is 3-hydroxypyridine.

Representative Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-(Trifluoromethoxy)picolinonitrile (Intermediate E)

-

Step 1: Bromination of 3-(Trifluoromethoxy)pyridine (Compound C to D). To a solution of 3-(trifluoromethoxy)pyridine in a suitable solvent such as chloroform, add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, wash the reaction mixture with aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-bromo-3-(trifluoromethoxy)pyridine.

-

Step 2: Cyanation of 2-Bromo-3-(trifluoromethoxy)pyridine (Compound D to E). In a sealed tube, combine 2-bromo-3-(trifluoromethoxy)pyridine, copper(I) cyanide, and a high-boiling polar aprotic solvent such as DMF or NMP. Heat the mixture at an elevated temperature (e.g., 150-180 °C) for several hours. Monitor the reaction progress by GC-MS. After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography to obtain 3-(trifluoromethoxy)picolinonitrile.

Experimental Protocol: Hydrolysis to this compound (Compound F)

-

Step 3: Hydrolysis of 3-(Trifluoromethoxy)picolinonitrile (Compound E to F). To a solution of 3-(trifluoromethoxy)picolinonitrile in a mixture of ethanol and water, add a strong base such as sodium hydroxide. Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC or LC-MS). Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The product, this compound, may precipitate out of solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product. Further purification can be achieved by recrystallization.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring will appear as multiplets in the downfield region (typically 7.0-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing trifluoromethoxy group. |

| ¹³C NMR | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The carboxylic acid carbon will be observed in the range of 160-180 ppm. |

| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group is expected. The chemical shift will be characteristic of this functional group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the compound should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹) will be present. |

Biological Activities and Mechanism of Action

Derivatives of picolinic acid have demonstrated a wide array of biological activities, including herbicidal, anticancer, and anti-inflammatory effects. The introduction of the 3-(trifluoromethoxy) group can significantly modulate these activities.

Herbicidal Activity: Synthetic Auxins

A notable application of picolinic acid derivatives is in the development of synthetic auxin herbicides.[3] These compounds mimic the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. The mechanism of action involves binding to auxin co-receptors, which are part of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.

Specifically, certain picolinic acid-based herbicides have been shown to bind to the auxin-signaling F-box protein 5 (AFB5).[4] This binding event promotes the interaction between the SCF complex and Aux/IAA transcriptional repressors. The ubiquitination and subsequent degradation of these repressors by the 26S proteasome leads to the derepression of auxin-responsive genes, triggering the downstream effects that result in herbicidal action.

Caption: Mechanism of action of picolinic acid-based synthetic auxin herbicides.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are limited in the public domain, general principles can be inferred from related classes of compounds. The following table summarizes potential SAR trends based on the analysis of various picolinic acid analogs.

| Position of Substitution | Modification | Potential Impact on Activity |

| 3-Position | Trifluoromethoxy (-OCF₃) | Enhances lipophilicity and metabolic stability. The electron-withdrawing nature can influence the acidity of the carboxylic acid and the overall electronic properties of the ring, potentially affecting receptor binding. |

| 4-Position | Amino or Substituted Amino Groups | Can introduce additional hydrogen bonding interactions and modulate the electronic character of the pyridine ring. Often crucial for herbicidal activity in synthetic auxins.[3] |

| 5-Position | Halogens or other small lipophilic groups | Can further enhance lipophilicity and may occupy specific hydrophobic pockets in the target protein. |

| 6-Position | Aryl or Heteroaryl Groups | Can provide additional π-π stacking or hydrophobic interactions, significantly impacting potency and selectivity.[3] |

| Carboxylic Acid (2-Position) | Esterification or Amidation | Can act as a prodrug strategy to improve cell permeability. The free acid is often required for direct interaction with the target. |

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel bioactive molecules. Its unique combination of a proven pharmacophore and a powerful physicochemical modulator makes it an attractive starting point for lead optimization campaigns in both pharmaceutical and agrochemical research.

Future research in this area should focus on several key aspects:

-

Elucidation of Specific Biological Targets: Beyond the established role as synthetic auxins, the diverse biological activities of picolinic acid derivatives suggest that 3-(trifluoromethoxy) analogs may interact with a range of other targets. High-throughput screening and chemoproteomics approaches could be instrumental in identifying novel mechanisms of action.

-

Systematic SAR Studies: A comprehensive understanding of the SAR for this specific scaffold is crucial for rational drug design. The synthesis and evaluation of focused libraries of analogs with systematic modifications at each position of the pyridine ring will be essential.

-

Exploration of Diverse Analogs: The synthesis of bioisosteric replacements for the carboxylic acid and the exploration of different substitution patterns on the pyridine ring could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethoxy)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-(Trifluoromethoxy)picolinic acid is a pyridine carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy group imparts unique physicochemical properties that can influence a molecule's metabolic stability, lipophilicity, and target binding affinity. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, from early-stage screening to formulation. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols to guide researchers in their handling and characterization of this compound. While experimental data for this specific molecule is limited in public literature, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust framework for its application.

Introduction: The Significance of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group is an increasingly utilized substituent in the design of bioactive molecules. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's membrane permeability and bioavailability.[1] The carbon-fluorine bonds within the trifluoromethoxy group are exceptionally strong, contributing to high metabolic and chemical stability.[2] These characteristics make trifluoromethoxy-containing compounds, such as this compound, promising candidates for drug development. However, to fully exploit its potential, a detailed characterization of its solubility and stability profile is essential.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for this compound, its physicochemical properties have been predicted using computational models. These predictions offer valuable initial guidance but should be confirmed experimentally.

| Property | Predicted Value | Significance |

| Molecular Formula | C₇H₄F₃NO₃ | Defines the elemental composition. |

| Molecular Weight | 207.11 g/mol | Important for stoichiometric calculations. |

| pKa (acidic) | ~1-2 | The pKa of the carboxylic acid is predicted to be low due to the electron-withdrawing effects of the pyridine ring and the trifluoromethoxy group. This influences its ionization state and solubility at different pH values. |

| pKa (basic) | ~ -1 to 1 | The pKa of the pyridine nitrogen is predicted to be very low, meaning it is unlikely to be protonated under typical physiological conditions. |

| logP | ~1.5 - 2.5 | This value suggests a moderate lipophilicity for the neutral form of the molecule. |

| logD at pH 7.4 | ~0.5 - 1.5 | At physiological pH, the carboxylic acid will be deprotonated, leading to a lower distribution coefficient and higher aqueous solubility compared to the neutral form. |

Note: Predicted values are derived from computational algorithms and should be experimentally verified.

Solubility Profile: A Theoretical and Practical Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For an ionizable compound like this compound, solubility is highly dependent on the pH of the medium.

Understanding pH-Dependent Solubility

The solubility of this compound is governed by the ionization of its carboxylic acid group.

-

At low pH (pH < pKa): The carboxylic acid will be predominantly in its neutral, protonated form. The solubility in this state is referred to as the intrinsic solubility (S₀).

-

At high pH (pH > pKa): The carboxylic acid will be deprotonated, forming the more polar and water-soluble carboxylate salt.

The relationship between pH, pKa, and solubility can be described by the Henderson-Hasselbalch equation.

Solubility in Aqueous and Organic Solvents

Based on the predicted logP and the properties of the parent compound, picolinic acid, the following solubility trends are anticipated:

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately soluble, highly pH-dependent. | The presence of the polar carboxylic acid and pyridine nitrogen allows for hydrogen bonding with water. Solubility will be significantly higher at pH values above the pKa. |

| Ethanol | Soluble | Ethanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule. |

| Acetonitrile | Sparingly soluble to soluble | A polar aprotic solvent, its ability to dissolve the compound will be lower than that of protic solvents. |

| Dimethyl Sulfoxide (DMSO) | Highly soluble | A polar aprotic solvent with a high capacity for dissolving a wide range of compounds. |

| Dichloromethane (DCM) | Sparingly soluble | A nonpolar solvent, expected to have limited ability to dissolve the polar functional groups of the molecule. |

Experimental Protocol for Solubility Determination

A robust method for determining the aqueous and organic solubility of this compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffers of various pH, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculate the solubility in mg/mL or mol/L.

Stability Profile: Ensuring Compound Integrity

Understanding the chemical stability of this compound is crucial for its proper storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation pathways and products.[3]

Potential Degradation Pathways

While the trifluoromethoxy group generally confers high stability, certain conditions can lead to degradation.[2]

-

Hydrolysis: The trifluoromethoxy group can be susceptible to hydrolysis under strongly alkaline conditions, potentially leading to the formation of the corresponding hydroxy-picolinic acid and fluoride ions.[2] The carboxylic acid group itself is generally stable to hydrolysis.

-

Photodegradation: Exposure to UV light can induce degradation of aromatic systems.[2] Photolytic stress may lead to the formation of various degradation products, including the potential cleavage of the trifluoromethoxy group to form trifluoroacetic acid.[2]

-

Oxidation: The pyridine ring and other parts of the molecule may be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.[2]

-

Thermal Degradation: High temperatures can induce decomposition, the pathway of which would need to be determined experimentally.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to identify major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV or HPLC-MS system

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water/acetonitrile mixture) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution and heat (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Add NaOH to the sample solution and heat (e.g., 60°C) for a defined period.

-

Oxidation: Add hydrogen peroxide to the sample solution and keep at room temperature or heat gently.

-

Thermal Stress: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Identify and quantify major degradation products, if possible, using techniques like mass spectrometry (MS).

-

Analytical Methodologies

A validated, stability-indicating analytical method is essential for accurately quantifying this compound and its potential impurities or degradants. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 260-280 nm) is recommended.

-

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualization of Key Concepts

pH-Dependent Ionization

Caption: Ionization equilibrium of this compound.

Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Handling and Storage

Based on the general properties of picolinic acid derivatives and trifluoromethoxy-containing compounds, the following handling and storage recommendations are provided:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture.

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[4]

Conclusion

This compound is a compound with significant potential in drug discovery and development, largely due to the favorable properties imparted by the trifluoromethoxy group. While specific experimental data on its solubility and stability are not widely available, this guide provides a comprehensive framework based on established chemical principles and data from analogous structures. The theoretical predictions and detailed experimental protocols outlined herein are intended to empower researchers to effectively characterize and utilize this compound in their work. Experimental determination of the pKa, pH-solubility profile, and degradation pathways is strongly recommended to build upon this foundational knowledge and facilitate the successful progression of research and development efforts involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

potential research applications of 3-(Trifluoromethoxy)picolinic acid

An In-Depth Technical Guide to the Research Applications of 3-(Trifluoromethoxy)picolinic acid

Introduction: A Molecule of Strategic Design

In the landscape of modern chemical biology and drug discovery, progress is often driven by the strategic design of small molecules that combine advantageous structural motifs. This compound (CAS No. 1221171-81-8) represents a quintessential example of such a design.[1] It marries the well-established biological relevance of the picolinic acid scaffold with the powerful physicochemical modulation offered by the trifluoromethoxy group.

The picolinic acid core, a pyridine-2-carboxylic acid, is a "privileged" structure in medicinal chemistry, recognized for its ability to act as a bidentate chelating agent and serve as a foundational component in numerous bioactive compounds.[2][3] The trifluoromethoxy (-OCF3) substituent is a bioisostere of the methoxy group, engineered to confer superior metabolic stability and lipophilicity, which can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[4][5][6] This guide provides an in-depth exploration of the , offering both foundational knowledge and actionable experimental frameworks for scientists in drug development and agrochemical research.

Section 1: Core Physicochemical & Structural Attributes

Understanding the inherent properties of this compound is fundamental to conceptualizing its applications. The molecule's character is dominated by the interplay between its two key functional components.

Key Properties Summary

| Property | Value | Source |

| CAS Number | 1221171-81-8 | [1] |

| Molecular Formula | C₇H₄F₃NO₃ | [1] |

| Molecular Weight | 207.11 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |

The trifluoromethoxy group is strongly electron-withdrawing, which lowers the pKa of the carboxylic acid and decreases the basicity of the pyridine nitrogen compared to unsubstituted picolinic acid. This electronic modulation directly influences its ionization state at physiological pH, its ability to participate in hydrogen bonding, and its metal-coordinating properties. Furthermore, the -OCF3 group is significantly more lipophilic than a methoxy or even a trifluoromethyl group, a property that can enhance membrane permeability and improve bioavailability.[4][6]

References

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(Trifluoromethoxy)picolinic Acid

For: Researchers, scientists, and drug development professionals

Abstract

3-(Trifluoromethoxy)picolinic acid is a synthetic molecule featuring the privileged picolinate scaffold, known for its diverse biological activities, and a trifluoromethoxy substituent, a functional group increasingly utilized in medicinal chemistry to enhance pharmacological properties. While direct experimental evidence elucidating the specific mechanism of action for this compound is not yet publicly available, this guide synthesizes current knowledge on the picolinic acid framework and the influence of trifluoromethoxy groups to propose a putative mechanism of action. We will further outline a comprehensive, field-proven experimental strategy to validate these hypotheses, providing a roadmap for future research and development.

Introduction: The Convergence of a Privileged Scaffold and a Strategic Functional Group

The picolinic acid moiety, a pyridine-2-carboxylic acid, is a well-established scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural characteristics, including its capacity as a chelating agent, have rendered it a valuable component in the design of molecules with a wide spectrum of therapeutic applications, from antimicrobial and anticancer to anti-inflammatory effects.[1][2]

The introduction of a trifluoromethoxy (-OCF3) group is a strategic decision in modern drug design.[3][4] This group is known to significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] The trifluoromethoxy group is a strong electron-withdrawing substituent, which can alter the electronic distribution of the aromatic ring and influence its interactions with protein targets.[5]

This guide will therefore explore the likely mechanistic pathways of this compound by dissecting the known activities of the picolinate core and projecting the impact of the 3-trifluoromethoxy substitution.

The Picolinic Acid Scaffold: A Foundation of Diverse Bioactivity

Picolinic acid and its derivatives have been shown to interact with a variety of biological targets and pathways. Understanding these foundational activities provides a strong basis for hypothesizing the mechanism of this compound.

-

Enzyme Inhibition: The picolinate scaffold is a key component of several enzyme inhibitors that have advanced to clinical trials, demonstrating its suitability for targeting specific enzyme active sites.[6]

-

Modulation of Cellular Signaling: Picolinic acid, as a metabolite of tryptophan, has been shown to influence key signaling pathways. For instance, it can trigger cellular senescence by targeting the NOS/p38 MAPK/CK1α/MLKL signaling pathway and suppress the proliferation of CD4+ T cells by inhibiting the activation of c-Myc.

-

Coordination Chemistry and Metal Ion Chelation: The ability of picolinic acid to chelate metal ions is a well-documented property that can influence biological systems.[6]

The Trifluoromethoxy Substituent: A Game-Changer in Molecular Properties

The trifluoromethoxy group is not merely an inert addition; it actively reshapes the pharmacological profile of the parent scaffold. Its key contributions include:

-

Enhanced Lipophilicity: The -OCF3 group significantly increases lipophilicity, which can improve membrane permeability and cellular uptake.[3][4]

-

Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, rendering it resistant to metabolic degradation and potentially increasing the compound's half-life.[3]

-

Altered Electronic Profile: As a potent electron-withdrawing group, the trifluoromethoxy substituent can modify the pKa of the carboxylic acid and the overall electron distribution of the pyridine ring, thereby influencing its binding to target proteins.[5]

A Hypothesized Mechanism of Action for this compound

Based on the convergence of the properties of the picolinate scaffold and the trifluoromethoxy group, we propose a primary and a secondary putative mechanism of action for this compound.

Primary Hypothesis: Targeted Kinase Inhibition

We hypothesize that this compound acts as a targeted inhibitor of one or more protein kinases involved in cellular proliferation and inflammation.

-

Rationale: The picolinate scaffold is present in known kinase inhibitors. The trifluoromethoxy group, by enhancing lipophilicity and altering the electronic landscape, could facilitate high-affinity binding to the ATP-binding pocket of specific kinases. Its metabolic stability would ensure sustained target engagement.

Secondary Hypothesis: Modulation of Transcription Factor Activity

An alternative or complementary mechanism could involve the modulation of key transcription factors.

-

Rationale: Picolinic acid is known to affect c-Myc activation. The enhanced cellular penetration afforded by the trifluoromethoxy group could allow this compound to reach intracellular targets, including transcription factors or their upstream regulators, more efficiently.

A Roadmap for Experimental Validation

To move from hypothesis to evidence, a structured and multi-faceted experimental approach is essential. The following protocols outline a self-validating system for elucidating the mechanism of action of this compound.

Phase 1: Target Identification and Initial Validation

Objective: To identify the primary molecular targets of this compound.

Experimental Protocol: Computational Target Screening

-

In Silico Screening: Employ computational methods for virtual screening of this compound against a comprehensive library of protein targets, particularly kinases and transcription factors.[7][8][9]

-

Molecular Docking: For the top-ranked putative targets, perform molecular docking simulations to predict the binding mode and estimate the binding affinity of the compound.

-

Target Prioritization: Prioritize targets based on docking scores, biological relevance, and any existing literature on similar scaffolds.

Experimental Protocol: In Vitro Target Engagement Assays

-

Kinase Panel Screening: Screen this compound against a broad panel of recombinant human kinases at a fixed concentration (e.g., 10 µM) to identify potential hits.

-

IC50 Determination: For any identified kinase hits, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50).

-

Direct Binding Assays: Confirm direct binding to the identified targets using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Phase 2: Elucidation of Cellular Signaling Pathways

Objective: To understand how the interaction of this compound with its target(s) translates into a cellular response.

Experimental Protocol: Phospho-Proteomic Profiling

-

Cell Culture and Treatment: Treat a relevant cell line (e.g., a cancer cell line with known kinase dependencies) with this compound at various concentrations and time points.

-

Protein Extraction and Digestion: Extract total protein from the treated cells and digest it into peptides.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in protein phosphorylation.

-

Bioinformatic Analysis: Use bioinformatics tools to map the observed phosphorylation changes to specific signaling pathways.

Visualizations

Signaling Pathway Diagram

Caption: Hypothesized kinase inhibition pathway for this compound.

Experimental Workflow Diagram

Caption: A streamlined workflow for validating the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated through experimental studies, this guide provides a robust, scientifically-grounded framework for its investigation. The proposed hypotheses, centered on kinase inhibition and modulation of transcription factor activity, are rooted in the well-established pharmacology of the picolinate scaffold and the predictable influence of the trifluoromethoxy group. The outlined experimental roadmap offers a clear and logical progression for researchers to validate these hypotheses and uncover the therapeutic potential of this promising molecule. Future work should focus on executing these experimental plans, with a particular emphasis on unbiased, systems-level approaches to ensure a comprehensive understanding of the compound's biological effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Computational high-throughput screening and in vitro approaches identify CB-006-3; A novel PI3K-BRAFV600E dual targeted inhibitor against melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Drug Target Screening through Protein Interaction Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational Drug Target Screening through Protein Interaction Profiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Trifluoromethoxy)picolinic Acid: Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethoxy)picolinic acid, a fluorinated pyridine derivative, has emerged as a valuable building block in medicinal and agricultural chemistry. The introduction of the trifluoromethoxy group (-OCF₃) onto the picolinic acid scaffold imparts unique physicochemical properties, including high metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive overview of the discovery and history of this compound, set within the broader context of the development of fluoro-organic chemistry. It will detail the evolution of synthetic methodologies for introducing trifluoromethoxy groups onto pyridine rings, analyze the key physicochemical properties of the title compound, and discuss its applications as a crucial intermediate in the synthesis of complex molecules.

Introduction: The Rise of Fluorinated Picolinic Acids

Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring isomer of nicotinic acid and a catabolite of the amino acid tryptophan.[1] Its derivatives have long been recognized for their diverse biological activities and their ability to act as bidentate chelating agents for various metal ions.[1] The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets.

The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention as a lipophilic hydrogen bond acceptor that can enhance metabolic stability and improve cell membrane permeability. Its introduction into the picolinic acid framework at the 3-position yields this compound, a versatile synthetic intermediate.

Historical Context: The Dawn of Pyridine Fluorination

The journey to this compound is rooted in the broader history of organofluorine chemistry. While the first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898, the introduction of this group into a pyridine ring was first achieved in 1947.[2] This was a significant milestone, as it opened the door to a new class of heterocyclic compounds with potential applications in various fields.

The development of methods to introduce the trifluoromethoxy group came later. The first aryl trifluoromethyl ethers were prepared in 1955 by L. Yagupol'skii, which laid the fundamental groundwork for the synthesis of more complex trifluoromethoxylated aromatic and heteroaromatic compounds.[3] These early methods often required harsh reaction conditions, limiting their broad applicability. The subsequent decades saw significant advancements in fluorination chemistry, leading to the development of milder and more selective reagents and protocols.

While the precise first synthesis of this compound (CAS 1221171-81-8) is not prominently documented in readily available scientific literature, its emergence is a direct consequence of the maturation of these foundational synthetic technologies. It is likely that the compound was first synthesized as a building block for a more complex target molecule in a pharmaceutical or agrochemical research program, with its preparation detailed within the experimental section of a patent or publication focused on the final product.

Evolution of Synthetic Methodologies

The synthesis of this compound hinges on the effective trifluoromethoxylation of a pyridine precursor. The direct trifluoromethoxylation of 3-hydroxypicolinic acid or its derivatives presents a logical, yet challenging, synthetic route. Historically, the introduction of the -OCF₃ group onto heteroaromatic rings has been a significant hurdle.

Early approaches often involved multi-step sequences with harsh reagents. For instance, the conversion of a hydroxyl group to a trifluoromethoxy group could be achieved via a chlorination/fluorination sequence of a thiocarbonyl intermediate, a method that, while effective, utilized toxic reagents and was limited in substrate scope.

More contemporary methods have focused on the development of electrophilic trifluoromethoxylating agents. The advent of hypervalent iodine reagents, such as Togni's reagents, and other electrophilic sources of the "CF₃O⁺" synthon, has revolutionized the synthesis of trifluoromethoxy-containing compounds. These reagents offer milder reaction conditions and greater functional group tolerance.

A plausible modern synthetic approach to this compound would likely involve the protection of the carboxylic acid functionality of a 3-hydroxypicolinic acid derivative, followed by O-trifluoromethoxylation using an electrophilic reagent, and subsequent deprotection.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic pathway to this compound.

Physicochemical Properties and Structural Characteristics

The key physicochemical properties of this compound are summarized in the table below. The presence of the trifluoromethoxy group significantly impacts the molecule's electronic properties and lipophilicity. The -OCF₃ group is a strong electron-withdrawing group, which influences the acidity of the carboxylic acid and the reactivity of the pyridine ring.

| Property | Value | Source |

| CAS Number | 1221171-81-8 | [4] |

| Molecular Formula | C₇H₄F₃NO₃ | |

| Molecular Weight | 207.11 g/mol | |

| Physical Form | Solid | |

| IUPAC Name | 3-(trifluoromethoxy)pyridine-2-carboxylic acid |

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structural features make it an attractive building block for several reasons:

-

Scaffold for Bioactive Molecules: The picolinic acid moiety provides a rigid scaffold that can be further functionalized at various positions.

-

Modulation of Physicochemical Properties: The trifluoromethoxy group allows for the fine-tuning of a target molecule's lipophilicity and metabolic stability.

-

Chelating Properties: The picolinic acid core can be used to chelate metal ions, which can be relevant for certain biological mechanisms of action.

While specific examples of marketed drugs or agrochemicals directly derived from this compound are not readily apparent from public domain literature, its commercial availability from numerous chemical suppliers indicates its utility in ongoing research and development programs. The compound is frequently listed as a reactant or intermediate in patents for novel bioactive compounds.

Conclusion

The history of this compound is intrinsically linked to the broader advancements in organofluorine chemistry. While the specific moment of its discovery is not clearly defined in the historical record, its importance as a synthetic building block is evident. The evolution of synthetic methodologies for the introduction of the trifluoromethoxy group onto pyridine rings has enabled the accessibility of this and other valuable fluorinated heterocycles. As the demand for novel pharmaceuticals and agrochemicals with improved properties continues to grow, the utility of this compound as a key intermediate is expected to expand, solidifying its place in the toolbox of medicinal and agricultural chemists.

References

- 1. KR20190022894A - Preparation of 3- (trifluoromethyl) pyrazine-2-carboxylic acid ester - Google Patents [patents.google.com]

- 2. EP0299362B1 - Process for preparing pyridine-2,3- dicarboxylic acid compounds - Google Patents [patents.google.com]

- 3. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

Methodological & Application

High-Performance Analytical Strategies for the Quantification of 3-(Trifluoromethoxy)picolinic Acid

An Application Guide

Abstract

This comprehensive application note provides detailed protocols and expert guidance for the quantitative analysis of 3-(Trifluoromethoxy)picolinic acid. Designed for researchers, analytical scientists, and professionals in drug development, this document outlines robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are developed to ensure accuracy, sensitivity, and reliability, incorporating principles of method validation as outlined by major regulatory bodies.[1][2] This guide serves as a practical resource, explaining the rationale behind experimental choices and offering a solid foundation for method development and routine analysis.

Introduction and Analytical Rationale

This compound is a fluorinated heterocyclic compound. The incorporation of a trifluoromethoxy (-OCF3) group into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability and lipophilicity, making such compounds of great interest in pharmaceutical and agrochemical research.[3][4] As an intermediate in chemical synthesis or a potential metabolite, the precise and accurate quantification of this compound is critical for process optimization, impurity profiling, stability testing, and pharmacokinetic studies.[5]

The analytical challenge lies in developing methods that are both selective for the target analyte and sensitive enough to detect it at relevant concentrations, often in complex matrices. This guide presents two primary analytical strategies:

-

HPLC-UV: A widely accessible and robust technique suitable for quantifying higher concentrations of the analyte, such as in bulk drug substances or during reaction monitoring.

-

LC-MS/MS: The gold standard for trace-level quantification, offering unparalleled sensitivity and selectivity, making it ideal for analysis in biological matrices (e.g., plasma, urine) or for detecting low-level impurities.[6]

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

| Property | Value | Source |

| Chemical Name | 3-(trifluoromethoxy)pyridine-2-carboxylic acid | [7] |

| Synonyms | This compound | [7] |

| CAS Number | 1221171-81-8 | [8] |

| Molecular Formula | C7H4F3NO3 | [7] |

| Molecular Weight | 207.11 g/mol | [7] |

| Physical Form | Solid | |

| Storage | 2-8°C, Sealed in dry conditions |

Analytical Method Selection Workflow

Choosing the appropriate analytical technique is dependent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Caption: Decision workflow for selecting the appropriate analytical method.

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is optimized for the reliable quantification of this compound in samples where concentration levels are relatively high. The method utilizes ion-pair chromatography to improve peak shape and retention of the acidic analyte.[9]

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. Since this compound is a polar, acidic compound, a C18 column is used. The mobile phase pH is kept low to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar stationary phase.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Ortho-phosphoric acid (AR Grade)

-

Sample diluent: Water/Acetonitrile (80:20, v/v)

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Isocratic system with UV/PDA detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 20:80 (v/v) Methanol:Water. Adjust pH to 2.5 with ortho-phosphoric acid.[10] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector Wavelength | 265 nm (based on picolinic acid UV spectra)[9] |

| Run Time | ~10 minutes |

Step-by-Step Protocol

-

Mobile Phase Preparation: Mix 200 mL of Methanol with 800 mL of Water. Adjust the pH of the solution to 2.5 using diluted ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[10]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Calibration Standards: Perform serial dilutions of the stock solution with the sample diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh the sample and dissolve it in the sample diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Run: Equilibrate the column with the mobile phase for at least 30 minutes. Inject a blank (diluent), followed by the calibration standards and then the samples.

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Protocol 2: LC-MS/MS for Trace Quantification

This method provides the high sensitivity and selectivity required for detecting this compound in complex matrices such as plasma, serum, or for trace impurity analysis.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. Analytes are separated on an LC column, ionized (typically via electrospray ionization, ESI), and detected based on their specific mass-to-charge (m/z) transitions in a mode known as Multiple Reaction Monitoring (MRM).[6] This allows for quantification even in the presence of co-eluting matrix components.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound like 3-(Trifluoromethyl)picolinic acid (CAS 87407-12-3) could be evaluated.[11][12]

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange) for sample cleanup.

Instrumentation and Conditions

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC system |

| Mass Spectrometer | Triple quadrupole with ESI source |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Negative (to deprotonate the carboxylic acid) or Positive |

| MRM Transitions | See Table below |

Proposed MRM Transitions

Rationale: The precursor ion will be the deprotonated molecule [M-H]⁻ in negative mode or the protonated molecule [M+H]⁺ in positive mode. Product ions are generated by fragmentation, typically involving the loss of stable neutral molecules like CO₂ or the cleavage of the trifluoromethoxy group.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

| This compound | 206.0 [M-H]⁻ | 162.0 (Loss of CO₂) | Negative |

| This compound | 208.0 [M+H]⁺ | 190.0 (Loss of H₂O) | Positive |

Step-by-Step Protocol: Sample Preparation and Analysis

Caption: General workflow for sample preparation and LC-MS/MS analysis.

-

Sample Pre-treatment: To 200 µL of plasma, add the internal standard solution.

-

Protein Precipitation: Add 600 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet proteins.

-

Solid Phase Extraction (SPE): Transfer the supernatant to a new tube. Condition a mixed-mode anion exchange SPE cartridge. Load the supernatant, wash the cartridge to remove interferences, and elute the analyte with an appropriate solvent (e.g., acetonitrile with 2% formic acid).

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of Mobile Phase A.

-

Analysis: Inject the prepared sample into the LC-MS/MS system and acquire data using the specified MRM transitions.

Method Validation

For use in regulated environments, any analytical method must be validated to ensure it is fit for its intended purpose.[2][13] The validation should be performed according to established guidelines such as ICH Q2(R2).[1][13]

Key Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity/Selectivity | To demonstrate that the signal is unequivocally from the analyte without interference from matrix components, impurities, or degradants. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Linearity & Range | To establish a proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995. |

| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% for low concentrations and 98-102% for assay. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 15% for bioanalysis, ≤ 2% for assay. |

| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio ≥ 3. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate) are slightly varied. |

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be dictated by the specific application, required sensitivity, and sample matrix. The provided protocols serve as an excellent starting point for method development and can be further optimized and validated to meet the stringent requirements of pharmaceutical and chemical research.

References

- 1. wjarr.com [wjarr.com]

- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 3. mdpi.com [mdpi.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. cormica.com [cormica.com]

- 6. waters.com [waters.com]

- 7. This compound | 1221171-81-8 [amp.chemicalbook.com]

- 8. arctomsci.com [arctomsci.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. 87407-12-3|3-(Trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]

- 12. parchem.com [parchem.com]

- 13. fda.gov [fda.gov]

A Robust Reversed-Phase HPLC Method for the Analysis of 3-(Trifluoromethoxy)picolinic Acid

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of 3-(Trifluoromethoxy)picolinic acid. This compound is a valuable building block in pharmaceutical and agrochemical research, making a validated analytical method crucial for quality control and process monitoring.[1] The described method utilizes reversed-phase chromatography with a C18 stationary phase and UV detection, providing excellent selectivity and sensitivity. We will delve into the rationale behind the method's development, provide step-by-step protocols for its implementation, and outline the necessary validation steps to ensure its suitability for its intended purpose, in accordance with ICH guidelines.[2][3]

Introduction and Method Rationale

This compound is a heterocyclic carboxylic acid containing a trifluoromethoxy group. This substituent significantly impacts the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, making it a desirable moiety in drug design. The development of new chemical entities containing this scaffold requires a precise and accurate analytical method to determine purity, quantify concentration, and monitor stability.[4]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. For a polar acidic compound like this compound, a Reversed-Phase HPLC (RP-HPLC) approach is most suitable.[5] This technique separates compounds based on their hydrophobicity using a non-polar stationary phase (typically C18) and a polar mobile phase.[5]

The key to successfully analyzing an ionizable compound like a carboxylic acid on an RP-HPLC system is controlling the mobile phase pH.[6] By acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa, the carboxylic acid group remains in its protonated, neutral form.[6] This suppression of ionization increases the molecule's overall hydrophobicity, leading to better retention on the C18 column and resulting in sharp, symmetrical peaks.[6] This principle is illustrated in the diagram below.

Materials and Instrumentation

-

HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD) is required.[7]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.[1]

-

Chemicals & Reagents:

-

Lab Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials.

Detailed Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters for the analysis of this compound.

| Parameter | Condition | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of efficiency, resolution, and backpressure. The C18 stationary phase offers sufficient hydrophobicity for retaining the analyte.[5] |

| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | The aqueous component of the mobile phase. Formic acid is added to lower the pH, ensuring the analyte is in its neutral, protonated form for better retention and peak shape.[6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Acetonitrile is a common organic modifier in RP-HPLC that provides good elution strength for a wide range of compounds.[8] |

| Elution Mode | Gradient | A gradient elution (e.g., starting at 30% B, ramping to 90% B) is recommended for initial method development to ensure elution of the main peak and any potential impurities with different polarities.[9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID analytical column, providing efficient separation within a reasonable analysis time.[7] |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[7] |

| Detection | UV at 265 nm | Picolinic acid and its derivatives typically exhibit UV absorbance in this region. A DAD can be used to confirm peak purity and identify the optimal wavelength.[10] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Run Time | ~15 minutes | Sufficient time to elute the analyte and any late-eluting impurities, followed by a column re-equilibration step. |

Experimental Protocols

Solution Preparation

-